Cleroindicin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

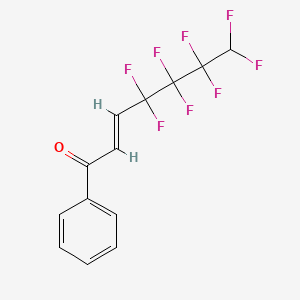

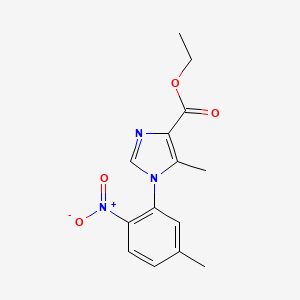

Cleroindicin C is a natural product found in Incarvillea mairei var. grandiflora, Incarvillea mairei, and other organisms . It contains total 24 bond(s); 12 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s), 1 tertiary alcohol(s), 1 ether(s) (aliphatic), and 1 .

Synthesis Analysis

Enantioselective syntheses of all of the named chiral members of the cleroindicin family (C−F) are reported . This effort demonstrates the synthetic utility of a 2,4-dihydroxybenzaldehyde as a starting material for natural product synthesis through the use sequential o -quinone methide chemistry and diastereoselective dearomatization .Molecular Structure Analysis

The molecular formula of Cleroindicin C is C8H12O3 . The IUPAC name is (3 aR ,7 aS )-3 a -hydroxy-2,3,4,5,7,7 a -hexahydro-1-benzofuran-6-one .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cleroindicin C include sequential o -quinone methide chemistry and diastereoselective dearomatization .Physical And Chemical Properties Analysis

Cleroindicin C has a molecular weight of 156.18 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 0 rotatable bond count .Aplicaciones Científicas De Investigación

Anticancer Potential

Cleroindicin C has been identified as one of the compounds in Clerodendrum species that may contribute to anticancer activity. The compound is involved in multiple signaling pathways, suggesting a complex mechanism of action against cancer cells . Further research could explore its efficacy and safety as a potential anticancer agent.

Antimicrobial Activity

Studies have indicated that Cleroindicin C exhibits inhibitory effects against various bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans. This antimicrobial property makes it a candidate for developing new antibiotics or antifungal medications.

Cytotoxic Effects

Cleroindicin C has shown cytotoxic effects against different cancer cell lines, including human leukemia and colon cancer cells. Understanding its cytotoxic mechanisms could lead to the development of novel therapies for these cancers.

Antioxidant Properties

The compound has demonstrated free radical scavenging activity, which points to its potential role as an antioxidant. This activity is significant in the context of oxidative stress-related diseases and could be beneficial in developing treatments for such conditions.

Pharmacological Mechanism Elucidation

Virtual screening and network pharmacology studies have been conducted to investigate the pharmacological mechanisms of Clerodendrum species, including Cleroindicin C . These studies aim to construct compound-target-pathway biological networks to understand the compound’s action better.

Chemical Synthesis and Modification

Research has been directed towards the enantioselective total synthesis of chiral cleroindicins, including Cleroindicin C . This synthesis is crucial for studying the compound’s biological activities and for potential modifications to enhance its therapeutic properties.

In Vivo Studies

Future research directions include conducting in vivo studies to evaluate Cleroindicin C’s effectiveness and safety in animal models. These studies are essential steps before considering clinical trials and potential human therapeutic applications.

Direcciones Futuras

Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis, which has received considerable attention in recent years . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry .

Mecanismo De Acción

Target of Action

Cleroindicin C is a natural product derived from plants . .

Mode of Action

The mode of action of Cleroindicin C remains largely unknown. Preliminary studies suggest potential anti-tumor and anti-inflammatory properties. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

It has been suggested that cleroindicin c may be involved in the catalytic asymmetric dearomatization process .

Result of Action

Some research suggests potential anti-tumor and anti-inflammatory properties. Further investigation is required to describe the molecular and cellular effects of Cleroindicin C’s action.

Propiedades

IUPAC Name |

(3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBQZDMJIVJQLX-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(CCO[C@H]2CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleroindicin C | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)